molecular formula C25H28N2O6 B557022 Fmoc-Lys(Alloc)-OH CAS No. 146982-27-6

Fmoc-Lys(Alloc)-OH

Katalognummer: B557022
CAS-Nummer: 146982-27-6
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: OJBNDXHENJDCBA-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-Lys(Alloc)-OH (CAS: N/A) is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protection on the α-amino group, which is removed under basic conditions (e.g., 20% piperidine in DMF) .
  • Alloc (allyloxycarbonyl) protection on the ε-amino group, which is selectively cleaved via palladium(0)-catalyzed deprotection using reagents like tetrakis(triphenylphosphine)palladium(0) and phenylsilane .

This dual protection enables orthogonal deprotection strategies, critical for synthesizing peptides with multiple post-translational modifications or branched architectures. Applications span radiopharmaceuticals (e.g., albumin-binding probes ), glycated peptides , and integrin-targeting ligands .

Vorbereitungsmethoden

Synthesis of Fmoc-Lys(Alloc)-OH

Solid-Phase Peptide Synthesis (SPPS) Framework

This compound is primarily synthesized using Fmoc-based SPPS methodologies. The process begins with the anchoring of Fmoc-protected amino acids to a resin, such as Wang resin or 2-chlorotrityl chloride (2-CTC) resin . For lysine derivatives, the Nε-Alloc group is introduced during the coupling step to ensure orthogonal protection. A typical protocol involves:

  • Resin Swelling : The resin (e.g., Wang resin with a substitution degree of 0.25–0.45 mmol/g) is swollen in dichloromethane (DCM) or dimethylformamide (DMF) for 30–60 minutes .

  • Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in DMF, followed by thorough washing with DMF and DCM .

  • Coupling Reaction : this compound (2–5 equivalents) is coupled to the resin using activating agents such as HCTU (1-ethyloxycarbonyl-2-ethoxy-1,2-dihydroquinoline) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine) .

Solution-Phase Synthesis

Alternative methods involve solution-phase synthesis for large-scale production. Key steps include:

  • Selective Protection : Lysine is first protected at the Nε position with an Alloc group using allyl chloroformate under basic conditions .

  • Fmoc Introduction : The Nα-amino group is subsequently protected with Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in a mixed solvent system (e.g., DCM:DMF = 1:1) .

Deprotection of the Alloc Group

The Alloc group is selectively removed using palladium-catalyzed reactions, enabling further functionalization of the Nε-amino group. Two primary methods are employed:

Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

This catalyst, in combination with a scavenger, facilitates efficient Alloc deprotection:

  • Scavengers : Morpholine (5–10 equivalents) or phenylsilane (5–10 equivalents) is used to quench the allyl intermediates .

  • Reaction Conditions : The reaction is conducted in DCM or a DMF:DCM (1:1) mixture at room temperature for 10–30 minutes, typically repeated twice to ensure completeness .

  • Advantages : Minimal side reactions and compatibility with acid-labile protecting groups (e.g., t-butyl) .

Comparative Analysis of Deprotection Methods

ParameterPd(PPh₃)₄/MorpholinePd(PPh₃)₄/Phenylsilane
Reaction Time10–30 min × 210–30 min × 2
SolventDCMDCM/DMF
Scavenger Equivalents5–105–10
Side Reactions<1%<1%

Purification and Characterization

Recrystallization

Crude this compound is purified via recrystallization using solvents such as methanol (MeOH) and DCM in a 1:1 ratio . This step removes unreacted starting materials and coupling byproducts, yielding a purity of ≥95% as confirmed by HPLC .

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is performed on a C18 column with a gradient elution system (acetonitrile/water + 0.1% trifluoroacetic acid). Typical retention times range from 12–15 minutes .

Spectroscopic Characterization

  • Optical Activity : [α]²⁰/D = −12 ± 1° (c = 1% in DMF) .

  • Mass Spectrometry : ESI-MS (m/z): Calculated for C₂₅H₂₈N₂O₆ [M+H]⁺: 453.20; Found: 453.18 .

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) δ: 7.89 (d, 2H, Fmoc aromatic), 5.90 (m, 1H, Alloc CH₂CHCH₂), 5.30 (d, 2H, Alloc CH₂) .

Applications in Peptide Synthesis

This compound is indispensable in synthesizing complex peptides such as semaglutide, a glucagon-like peptide-1 (GLP-1) analog . Its orthogonal protection strategy allows sequential coupling and deprotection, minimizing racemization at histidine residues when paired with Boc-His(Trt)-OH .

Challenges and Optimization Strategies

Side Reactions

  • Incomplete Deprotection : Addressed by repeating the Pd-catalyzed reaction twice .

  • Resin Compatibility : Wang resin is preferred over 2-CTC resin due to its acid stability during Alloc deprotection .

Scalability

Large-scale production (e.g., 100 mmol batches) requires optimized solvent systems (DMF:DCM = 1:1) and reduced reaction times (≤30 minutes per cycle) .

Analyse Chemischer Reaktionen

Deprotection Reactions

Fmoc-Lys(Alloc)-OH features two orthogonal protecting groups with distinct removal mechanisms:

Reaction TypeConditionsSelectivityKey Findings
Fmoc Removal 20–30% piperidine in DMF (5–15 min)α-amino groupQuantitative removal at RT without affecting Alloc group .
Alloc Removal 0.1–0.3 eq. Pd(PPh₃)₄ + 5–10 eq. morpholine or PhSiH₃ in CH₂Cl₂ (2×10–30 min)ε-amino groupAchieves >95% deprotection yield with no racemization . Alternative protocols use CHCl₃/AcOH/NMM (37:2:1) .

Mechanistic Insights :

  • Palladium catalysis facilitates allyl transfer via π-allyl intermediates, enabling mild deprotection .
  • Morpholine acts as a scavenger for allyl-palladium complexes .

Coupling Reactions

The compound participates in standard Fmoc-SPPS protocols:

Coupling SystemReagentsEfficiencyNotes
HATU/HOAt HATU, HOAt, DIPEA in DMF>99% incorporationPreferred for sterically demanding sequences .
HBTU/HOBt HBTU, HOBt, DIPEA in DMF95–98% incorporationCost-effective for routine synthesis .
DIC/Oxyma DIC, Oxyma Pure in DMF97% incorporationMinimizes racemization risks .

Side Reactions :

  • Competitive Alloc cleavage observed with >0.5 eq. Pd catalysts .
  • Prolonged piperidine exposure (>30 min) may induce Fmoc carbamate hydrolysis .

Orthogonal Protection Strategies

This compound enables multi-step functionalization in complex peptides:

Case Study : Synthesis of Semaglutide

  • Step 1 : Incorporate this compound at Lys²⁶ via HATU activation.
  • Step 2 : Remove Alloc with Pd(PPh₃)₄/PhSiH₃ to expose ε-NH₂.
  • Step 3 : Couple octadecanedioic acid mono-tert-butyl ester via HBTU/HOBt.
  • Step 4 : Final TFA cleavage (95% TFA, 2.5% H₂O, 2.5% TIS) releases the peptide.

Comparative Analysis of Lysine Protecting Groups

Protecting GroupRemoval ConditionsOrthogonalityLimitations
Alloc Pd(PPh₃)₄/PhSiH₃Compatible with Fmoc/tBuPd residues require post-synthesis purification .
Dde 2% hydrazine/DMFAcid/base stableHydrazine may reduce disulfides .
Mtt 1% TFA/DCMAcid-labilePartial cleavage during Fmoc removal .
ivDde 2% hydrazine/DMFEnhanced stabilityIncompatible with Cys-rich peptides .

Advantages of Alloc :

  • Enables sequential deprotection in multi-lysine systems .
  • Stable to TFA (0.1–2%) and piperidine (20%) .

Site-Selective Glycation

  • Protocol :
    • SPPS with this compound at all Lys positions.
    • Pd-mediated Alloc deprotection.
    • Reductive amination with protected aldehydes/ketones.
  • Outcome : Generated CML/CEL-modified peptides (85–92% yield).

Stability Data

ConditionStabilitySource
TFA (95%)<1 hr (Alloc cleaved)
Piperidine (20%)>24 hr (no cleavage)
Hydrazine (2%)>48 hr (no cleavage)

Industrial-Scale Considerations

  • Catalyst Loading : 0.1–0.3 eq. Pd(PPh₃)₄ minimizes costs .
  • Solvent Choice : CH₂Cl₂ preferred over DMF for reduced swelling .
  • Side Reaction Mitigation : Dual scavenger systems (PhSiH₃ + morpholine) prevent Pd-black formation .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(Alloc)-OH is primarily employed in SPPS, where it serves as a protected lysine building block. The Fmoc group can be removed under mild acidic conditions, while the Alloc group can be selectively cleaved using palladium catalysts. This orthogonal protection enables researchers to synthesize peptides with precise sequences and modifications without unwanted side reactions .

Case Study: Advanced Glycation End Products
In research focused on advanced glycation end products, this compound was utilized to introduce lysine residues into peptides. The Alloc group was selectively removed, allowing for subsequent glycation reactions that mimic natural processes. This method demonstrated the compound's effectiveness in creating modified peptides for studying biochemical pathways related to glycation .

Biochemical Research

Influence on Protein Structure and Function
Peptides synthesized with this compound exhibit significant biological activity due to their ability to influence protein structure and function. The incorporation of this compound can affect cellular growth and signaling pathways by altering the properties of the resulting peptides.

Self-Assembly Properties
The self-assembly characteristics of this compound allow it to form unique nanostructures, which have potential applications in biotechnology and materials science. These nanostructures can be used in drug delivery systems or as scaffolds for tissue engineering.

Pharmaceutical Applications

Therapeutic Peptides and Vaccines
In the pharmaceutical industry, this compound is instrumental in developing peptide-based drugs and vaccines. Its ability to facilitate the synthesis of peptides with specific functional groups aids in studying protein-protein interactions and enzyme-substrate relationships, which are critical for drug development .

Case Study: Sermaglutide Production
A notable application is in the synthesis of Sermaglutide, a glucagon-like peptide-1 receptor agonist used for diabetes treatment. This compound was employed as a raw material in a streamlined synthesis process that minimized side reactions and enhanced operational safety during large-scale production .

Industrial Applications

Biomaterials Production
this compound is also used in creating peptide-based hydrogels, which are valuable for drug delivery systems and tissue engineering applications. These hydrogels can be tailored to release therapeutic agents in a controlled manner, improving treatment efficacy .

Comparison with Related Compounds

Compound NameStructure/TypeUnique Features
Fmoc-Lys(Ac)-OHAcetylated derivative of lysineCommonly used for studying post-translational modifications.
Fmoc-Lys(Boc)-OHBoc-protected derivative of lysineUtilized in various synthetic strategies.
Fmoc-Lys(Trt)-OHTrityl-protected derivativeAllows specific deprotection under mild conditions.

Wirkmechanismus

Mechanism: The primary function of Fmoc-Lys(Alloc)-OH is to protect the amino and side chain groups of lysine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the Alloc group protects the side chain amino group. These protecting groups can be selectively removed under specific conditions, allowing for controlled peptide assembly .

Molecular Targets and Pathways: The compound itself does not have direct biological targets but facilitates the synthesis of peptides that can interact with various molecular targets, such as receptors, enzymes, and antibodies .

Vergleich Mit ähnlichen Verbindungen

The ε-amino protection strategy for lysine determines synthetic flexibility, yield, and compatibility with other functional groups. Below is a comparative analysis of Fmoc-Lys(Alloc)-OH with key analogues:

Table 1: Comparison of Fmoc-Lys-X-OH Derivatives
Compound Protecting Group (X) Deprotection Conditions Orthogonality Key Applications & Limitations References
This compound Alloc Pd(0)/PhSiH₃ in DCM or CHCl₃ Orthogonal to Fmoc, Boc, and acid-labile groups Sequential modifications in SPPS; limited by slow deprotection kinetics in some cases
Fmoc-Lys(Boc)-OH Boc Trifluoroacetic acid (TFA) or HCl/dioxane Compatible with Fmoc but not orthogonal to Alloc General SPPS; incompatible with acid-sensitive residues
Fmoc-Lys(ivDde)-OH ivDde 2% hydrazine in DMF Orthogonal to Fmoc and Alloc Sequential modifications; faster deprotection than Alloc
Fmoc-Lys(Dde)-OH Dde Hydrazine or NH₃/MeOH Orthogonal to Fmoc Biotinylation or site-specific labeling
Fmoc-Lys(Trt)-OH Trt (triphenylmethyl) 1–5% TFA in DCM Compatible with Fmoc but acid-sensitive Stabilizes acid-labile sequences; moderate deprotection efficiency
Fmoc-Lys(Pac)-OH Pac (phenacyl) Zn/AcOH or UV light Orthogonal to Fmoc and Alloc Niche applications requiring photolabile protection
Key Findings :

Orthogonality: Alloc and ivDde offer superior orthogonality in multi-step syntheses. In contrast, Boc requires harsh acidic conditions that may degrade acid-sensitive residues . ivDde outperforms Alloc in deprotection speed (2 hours vs. 72 hours for Alloc in some cases), as shown in radiopharmaceutical syntheses .

Yield and Purity :

  • This compound achieved 86% purity in glycated peptide synthesis but required reductive amination post-deprotection, leading to lower yields (~1%) compared to Fmoc-Lys(Boc)-OH (2% yield, 99% purity) .
  • ivDde derivatives demonstrated higher efficiency in albumin-binding probes, with complete deprotection in 2 hours .

Synthetic Challenges :

  • Alloc deprotection failed in sterically hindered environments (e.g., PEGylated peptides), necessitating substitution with ivDde .
  • Boc deprotection risks side reactions, such as aspartimide formation in acidic conditions .

Biologische Aktivität

Fmoc-Lys(Alloc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine, is a versatile amino acid derivative widely utilized in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). This compound features an Fmoc protecting group at the alpha-amino position and an Alloc group at the epsilon-amino position of lysine, allowing for selective deprotection and functionalization. This article explores its biological activity, applications in peptide synthesis, and relevant research findings.

This compound is characterized by its unique structural features that facilitate its role in peptide synthesis:

  • Fmoc Group : Provides a stable protecting group for the alpha-amino group, which can be removed under basic conditions.
  • Alloc Group : An allyloxycarbonyl protecting group that can be selectively removed using palladium catalysts, allowing for the introduction of various functionalities at the lysine side chain.

The molecular formula is C25H28N2O6C_{25}H_{28}N_2O_6, with a CAS registry number of 146982-27-6.

Peptide Synthesis Applications

This compound is particularly valuable in synthesizing branched and cyclic peptides. The Alloc group’s ability to be removed selectively allows for the introduction of additional modifications at the lysine residue after the peptide chain has been assembled. Research has demonstrated that this compound can be effectively utilized in various synthetic strategies:

  • Orthogonal Protection : The Alloc group is stable under typical Fmoc deprotection conditions (e.g., TFA), making it ideal for complex peptide architectures where multiple protecting groups are employed .
  • Selective Deprotection : The removal of the Alloc group can be accomplished using palladium catalysts, which enables further modifications such as cyclization or incorporation of other functional groups .

Case Studies and Research Findings

  • Improvement of Peptide Synthesis : A study highlighted that using this compound in SPPS improved the efficiency of synthesizing challenging peptide sequences by preventing side reactions common with other protecting groups .
    Study ReferenceFindings
    Demonstrated that this compound reduces side products during synthesis, particularly in Gly-rich sequences.
    Showed enhanced bioactivity when lysine residues were substituted with this compound in specific peptide analogs.
  • Peptide Modification : In another research effort, this compound was used to create modified peptides through reductive amination, showcasing its utility in generating advanced glycation end products (AGEs) for biological studies . The study illustrated how the Alloc group facilitated selective modifications without affecting the overall peptide structure.
  • Therapeutic Potential : Research has indicated that peptides synthesized using this compound exhibit enhanced biological activities due to their structural diversity and functionalization capabilities. For instance, analogs derived from this compound have shown promise in antimicrobial applications .

Summary of Key Findings

  • Versatility : this compound is a crucial building block for synthesizing complex peptides due to its orthogonal protection strategy.
  • Efficiency : Its use minimizes side reactions during SPPS, particularly beneficial for synthesizing challenging sequences.
  • Biological Relevance : Peptides synthesized with this compound have demonstrated improved bioactivity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What is the role of the Alloc group in Fmoc-Lys(Alloc)-OH during solid-phase peptide synthesis (SPPS)?

The Alloc (allyloxycarbonyl) group serves as an orthogonal protecting group for the ε-amino side chain of lysine. Unlike the acid-labile Boc group, Alloc is stable under standard Fmoc deprotection conditions (20% piperidine in DMF) but can be selectively removed via palladium-catalyzed cleavage (e.g., Pd(PPh₃)₄ and phenylsilane). This allows sequential, site-specific modifications, such as glycation or crosslinking, without disrupting other protecting groups (e.g., Fmoc or tert-butyl) .

Q. How should this compound be handled in automated peptide synthesizers?

  • Coupling : Use HATU/DIPEA activation in DMF for efficient coupling. Reduced equivalents (2–4 eq.) are recommended for bulky residues like this compound to minimize steric hindrance .
  • Deprotection : After peptide assembly, Alloc removal requires treatment with Pd(PPh₃)₄ (0.15 eq.) and PhSiH₃ (20 eq.) in DCM under argon, followed by sodium diethyldithiocarbamate washes to eliminate palladium residues .
  • Post-modification : Post-Alloc deprotection, the exposed ε-amine can undergo reductive amination (e.g., with aldehydes/NaBH₄) or thiol-ene photocoupling for functionalization .

Q. What precautions prevent side reactions when using this compound?

  • Orthogonality : Ensure compatibility with other protecting groups (e.g., Boc, Fmoc). For example, avoid acidic cleavage steps (e.g., TFA) before Alloc deprotection to prevent premature side-chain deprotection .
  • Purity : Monitor coupling efficiency via ninhydrin tests or LC-MS to detect incomplete reactions, which may lead to deletion peptides .
  • Pd residues : Post-Alloc cleavage, rigorously wash resins with sodium diethyldithiocarbamate to prevent Pd interference in downstream reactions .

Advanced Research Questions

Q. How can orthogonal deprotection of Alloc be optimized in multi-step syntheses with competing protecting groups?

  • Sequential strategy : Use Alloc in tandem with acid-labile (e.g., Boc) or photolabile groups. For example, Alloc is stable to TFA but cleaved by Pd reagents, enabling selective ε-amine exposure while preserving α-Fmoc protection .
  • Catalytic efficiency : Optimize Pd(PPh₃)₄ loading (0.1–0.2 eq.) and reaction time (2 × 20 min) to ensure complete Alloc removal without overexposure to Pd, which can degrade sensitive residues .

Q. What methodologies enable site-selective glycation using this compound?

  • On-resin glycation : After Alloc deprotection, treat the ε-amine with aldehydes (e.g., methylglyoxal) under reductive amination conditions (NaBH₄) to generate carboxymethylated lysine derivatives. Purify via RP-HPLC, achieving yields of 2–23% depending on peptide length .
  • Analytical validation : Confirm glycation efficiency via UHPLC (>95% purity) and MS to detect mass shifts (e.g., +58 Da for carboxymethylation) .

Q. How do you troubleshoot low coupling efficiency when incorporating this compound into hydrophobic peptide sequences?

  • Solvent optimization : Use DCM/DMF mixtures (1:1) to improve resin swelling and accessibility for bulky residues .
  • Double coupling : Apply a second round of HATU/DIPEA activation (20–25 min) with 4 eq. amino acid to overcome steric hindrance .
  • Side-chain interactions : For peptides with multiple Alloc-protected lysines, stagger their positions to minimize electrostatic repulsion during synthesis .

Q. Methodological Considerations

  • Purification : Crude peptides synthesized with this compound often require RP-HPLC (C18 columns, 0.1% TFA/ACN gradients) to isolate target products from deletion sequences or side products .
  • Analytical tools : Use MALDI-TOF or ESI-MS to verify molecular weights and UHPLC to assess purity (>95% for most applications) .

Q. Key Challenges and Solutions

  • Low yields in long peptides : Optimize stepwise couplings with microwave-assisted SPPS or pseudoproline dipeptides to reduce aggregation .
  • Thiol-ene crosslinking : Ensure UV light exposure (365 nm) is controlled to prevent peptide degradation during hydrogel formation .

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBNDXHENJDCBA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456004
Record name Fmoc-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146982-27-6
Record name Fmoc-Lys(Alloc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.